molecular formula C11H11N3O3S B14499159 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid CAS No. 65365-62-0

4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid

Cat. No.: B14499159
CAS No.: 65365-62-0
M. Wt: 265.29 g/mol
InChI Key: MSHJUHBADWWHNT-UHFFFAOYSA-N
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Description

Chemical Structure and Functional Groups:
4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid is an azo-sulfonic acid derivative characterized by a benzene ring substituted with a sulfonic acid group (-SO₃H) at the para position and an (E)-configured diazenyl (-N=N-) linker attached to a 1-methyl-1H-pyrrol-2-yl moiety. The E-geometry of the azo bond ensures planarity, which is critical for applications in dyes and photochemical systems .

For example, similar compounds like 4-[(E)-(4-amino-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid are synthesized using sulphanilic acid (4-aminobenzenesulfonic acid) as a starting material, achieving yields of ~75–80% . Characterization methods such as FTIR, NMR (¹H and ¹³C), and ESI-MS are standard for confirming structure and purity .

Applications: Azo-sulfonic acids are widely used as dyes due to their vibrant colors and stability. The sulfonic acid group enhances water solubility, making them suitable for textile dyeing and biological staining.

Properties

CAS No.

65365-62-0

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

4-[(1-methylpyrrol-2-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C11H11N3O3S/c1-14-8-2-3-11(14)13-12-9-4-6-10(7-5-9)18(15,16)17/h2-8H,1H3,(H,15,16,17)

InChI Key

MSHJUHBADWWHNT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The process begins with the diazotization of 4-aminobenzenesulfonic acid in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 1-methyl-1H-pyrrole under alkaline conditions to form the desired azo compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form amines, which can then interact with proteins and other biomolecules. The sulfonic acid group (-SO3H) enhances the solubility of the compound in aqueous environments, facilitating its use in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azo-Sulfonic Acid Derivatives

Compound Name (IUPAC) Substituents on Azo Group Sulfonic Acid Position Key Applications/Properties Toxicity (If Reported)
4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid (Target Compound) 1-Methyl-1H-pyrrol-2-yl Para Dyes, potential optoelectronic applications Not reported
4-[(E)-(4-Amino-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid 4-Amino-2-hydroxyphenyl Para Textile dyes, high water solubility Not reported
4-[2-(1-Hydroxynaphthalen-2-yl)diazen-1-yl]benzene-1-sulfonic acid 1-Hydroxynaphthalen-2-yl Para Azo dyes, biological staining EC₅₀: 3.68 (moderate)
Sodium 4-undecylbenzenesulfonate (ABSNa50) Linear alkyl chain (C₁₁H₂₃) Para Surfactants, industrial detergents Low aquatic toxicity
5-[(E)-2-(2,4-Dihydroxyphenyl)diazen-1-yl]-...-benzene-1-sulfonic acid (Acid Orange 7) Poly-hydroxyphenyl and ethenyl groups Multiple High dye-fastness, textile industry EC₅₀: 3.68 (moderate)

Key Comparative Insights :

Structural Variations and Solubility :

  • The target compound’s 1-methylpyrrole substituent introduces steric and electronic effects distinct from hydroxyl or naphthyl groups in other azo dyes. This may reduce aggregation in aqueous solutions compared to bulkier substituents (e.g., naphthalene derivatives) .
  • Sulfonic acid position : All compounds listed have para-substituted sulfonic acid groups, ensuring consistent solubility and ionic character. However, alkyl-chain derivatives like ABSNa50 exhibit surfactant behavior due to hydrophobic/hydrophilic balance, unlike purely aromatic analogs .

Applications: The target compound’s pyrrole moiety could enable photoresponsive behavior, as pyrroles are known to participate in π-conjugation and redox activity. Compounds with hydroxyl groups (e.g., 4-amino-2-hydroxyphenyl derivatives) show higher binding affinity to cellulose in textiles, improving dye-fastness. The absence of hydroxyl groups in the target compound may limit its use in natural fiber dyeing .

Toxicity and Environmental Impact :

  • Azo dyes with hydroxyl or naphthyl groups (e.g., Acid Orange 7) exhibit moderate toxicity (EC₅₀ ~3.68 in Hydractinia echinata assays), likely due to metabolic release of aromatic amines. The target compound’s toxicity profile remains unstudied but could differ due to its pyrrole group .
  • ABSNa50, a surfactant, shows low acute toxicity but raises concerns about biodegradability in aquatic systems .

Synthetic Complexity: Multi-step coupling reactions are required for compounds with ethenyl or poly-hydroxyl groups (e.g., Acid Orange 7), whereas the target compound’s synthesis may be simpler, akin to monoazo dyes (~75–80% yield) .

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